molecular formula C10H15O2P B8613564 Ethyl ethylphenylphosphinate CAS No. 2227-43-2

Ethyl ethylphenylphosphinate

Cat. No.: B8613564
CAS No.: 2227-43-2
M. Wt: 198.20 g/mol
InChI Key: BHYBJNSQCWMPAJ-UHFFFAOYSA-N
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Description

Ethyl ethylphenylphosphinate is an organophosphorus compound characterized by a central phosphorus atom bonded to an ethyl group, an ethylphenyl group, and a phosphoryl oxygen (P=O). These compounds belong to the phosphinate ester class, where the phosphorus center is bonded to two alkoxy/aryloxy groups and one organic substituent. Phosphinates are notable for their electrophilic phosphorus centers, which influence their reactivity in substitution and transesterification reactions ().

Ethyl phenylphosphinate, for instance, is synthesized via the reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine (). Similarly, mthis compound has been used to study stereospecific substitution mechanisms at phosphorus centers (). These compounds are pivotal in organic synthesis, particularly in stereoselective reactions and as intermediates in the preparation of α-amino-C-phosphinic acids ().

Properties

CAS No.

2227-43-2

Molecular Formula

C10H15O2P

Molecular Weight

198.20 g/mol

IUPAC Name

[ethoxy(ethyl)phosphoryl]benzene

InChI

InChI=1S/C10H15O2P/c1-3-12-13(11,4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3

InChI Key

BHYBJNSQCWMPAJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC)C1=CC=CC=C1

Origin of Product

United States

Scientific Research Applications

Applications in Organic Synthesis

1. Reactivity in Synthetic Chemistry
Ethyl ethylphenylphosphinate is utilized as a reagent in several important reactions:

  • Michaelis-Arbuzov Reaction : This reaction facilitates the formation of carbon-phosphorus bonds, which are crucial for synthesizing organophosphorus compounds. It allows for regioselective addition to terminal alkynes, enhancing the specificity of reactions .
  • Synthesis of Imidazol-Based Compounds : Research has demonstrated its effectiveness in synthesizing new imidazol-2-yl-(amino) methylphosphonates and phosphinates, showcasing its versatility in creating biologically relevant molecules .

2. Polymer Chemistry
this compound serves as a solvent or ligand in the development of new polymers. Its unique reactivity can facilitate the creation of novel polymeric materials with specific properties tailored for applications in coatings, adhesives, and other industrial products.

Case Studies

Case Study 1: Synthesis of Imidazol-Based Compounds
A study published in Phosphorus, Sulfur, and Silicon and the Related Elements highlighted the synthesis of imidazol-2-yl-(amino) methylphosphonates using this compound as a key reagent. The researchers detailed the reaction conditions that led to high yields and purity of the desired products, emphasizing the compound's role as a versatile building block in medicinal chemistry.

Case Study 2: Polymer Development
In another research project focused on materials science, this compound was tested as a ligand in coordination chemistry to develop new catalytic systems. The study demonstrated how varying conditions affected the polymerization process and the resulting material properties. This case illustrated the compound's potential for creating advanced materials with tailored functionalities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphinates, phosphonates, and phosphates are structurally related but exhibit distinct electronic and steric properties due to differences in substituents and oxidation states. Below is a detailed comparison:

Structural and Electronic Properties

Compound Type General Structure Oxidation State Electrophilicity at P Key Substituents
Phosphinate (e.g., methyl ethylphenylphosphinate) (RO)(R'O)P=O +3 Highest () Ethyl, phenyl, methoxy
Phosphonate (RO)₂P(=O)OR'' +5 Moderate Two alkoxy groups
Phosphate (RO)₃P=O +5 Lowest Three alkoxy groups
  • Electrophilicity Trend : Phosphinates > Phosphonates > Phosphates ().
    • The higher electrophilicity of phosphinates accelerates nucleophilic attack at phosphorus, favoring trigonal bipyramidal (TBP) intermediates during substitution ().

Reactivity in Substitution Reactions

  • The rate of racemization (krac) is twice the methoxy exchange rate (kexch), confirming inversion at phosphorus (). Forms a transient trigonal bipyramidal intermediate (TBI-1) with apical methoxy groups and equatorial substituents (ethyl, phenyl, P=O) (). Pseudorotation is disfavored due to steric and electronic instability ().
  • Ethyl Phenylphosphinate :

    • Synthesized via one-step reactions (e.g., phosphinic acid + ethyl chloroformate) ().
    • Used in palladium-catalyzed P–C coupling reactions to synthesize helicenes ().
  • Ethyl Diphenylphosphinite :

    • A phosphinite (P(III) compound) with lower oxidation state. Reacts as a nucleophile in cross-coupling reactions ().

Stereochemical Outcomes

  • Phosphinates : Stereospecific inversion dominates due to TBP intermediate stabilization ().
  • Phosphonates/Phosphates : Typically proceed via associative (SN2) mechanisms with retention or inversion depending on steric hindrance.

Data Tables

Table 1: Key Reaction Parameters for Mthis compound

Parameter Value/Outcome Reference
Racemization rate (krac) 2 × kexch (methoxy exchange rate)
Transition State (TS) Trigonal bipyramidal (TBI-1)
Energy Barrier (ΔG‡) Symmetric energy profile (Fig. 2)

Table 2: Comparison of Organophosphorus Compounds

Compound Key Application Reactivity Feature Reference
Mthis compound Mechanistic studies of substitution Stepwise A–E mechanism with inversion
Ethyl phenylphosphinate Synthesis of α-amino-C-phosphinic acids Stereoselective addition to imines
Ethyl diphenylphosphinite Palladium-catalyzed cross-coupling Nucleophilic P(III) center

Preparation Methods

Procedure

  • Reagents :

    • Phenylphosphinic acid (1.4 g)

    • Ethyl chloroformate (1.1 g)

    • Pyridine (0.8 g)

    • Chloroform (50 mL)

  • Steps :

    • Suspend phenylphosphinic acid in chloroform.

    • Add ethyl chloroformate and pyridine dropwise under stirring.

    • Observe vigorous CO₂ effervescence and exothermic dissolution.

    • Wash the mixture with water, dry over Na₂SO₄, and evaporate solvent.

  • Yield : >95% purity by GC and NMR.

Mechanistic Insights

The reaction proceeds through intermediate formation of a mixed anhydride (PhP(O)–O–CO₂Et), which rapidly decomposes to release CO₂ and yield the phosphinate ester. The P–H bond in phenylphosphinic acid is critical, as analogs lacking this bond (e.g., diphenylphosphinic acid) show reduced reactivity.

Microwave-Assisted Direct Esterification

Microwave (MW) irradiation significantly accelerates the esterification of phenylphosphinic acid with ethanol, eliminating the need for chloroformate. Kovács et al. (2020) demonstrated this approach using a 15-fold excess of ethanol at 140–160°C, achieving 73–90% yields within 1–4 hours.

Optimized Conditions

ParameterValue
Temperature160°C
Ethanol ratio15:1 (v/v)
Reaction time2 hours
Catalyst[bmim][PF₆] (10 mol%)
Yield85–90%

The ionic liquid [bmim][PF₆] enhances reaction efficiency by stabilizing intermediates and reducing side reactions.

Continuous Flow Synthesis

Translating batch processes to continuous flow systems improves scalability and safety. Kovács et al. (2020) achieved 99% conversion in a flow reactor at 160°C with a residence time of 10 minutes, using a 0.15 mL/min flow rate.

Comparative Performance

MethodTemperature (°C)Time (min)Conversion (%)
Batch (MW)16012085
Continuous flow1601099

Flow systems minimize thermal degradation and enable real-time monitoring, making them ideal for industrial-scale production.

Alternative Approaches and Limitations

Direct Acid-Catalyzed Esterification

A method described by ChemBK (2024) involves refluxing phenylphosphinic acid with ethanol in the presence of trifluoromethanesulfonic acid. However, yields are lower (65–75%) due to equilibrium limitations, necessitating azeotropic water removal.

Challenges with Phosphonic Acid Derivatives

Some sources erroneously describe phenylphosphonic acid (PhP(O)(OH)₂) as a starting material. Phosphonic acids require harsher conditions (e.g., PCl₃ mediation) and yield phosphonates rather than phosphinates, highlighting the importance of precursor selection .

Q & A

Q. (Advanced)

  • Energy Profile Alignment : Ensure computed activation energies (±5 kJ/mol) match experimental Arrhenius parameters.
  • Isotope Effect Modeling : Validate DFT-predicted ¹⁴C kinetic isotope effects (KIEs) with empirical data.
  • Transition State Validation : Use intrinsic reaction coordinate (IRC) analysis to confirm TS connectivity.
    For this compound, PES symmetry in computational models aligns with stereoinvertive kinetics .

How can stereochemical integrity be maintained during storage and handling?

Q. (Basic)

  • Inert Atmosphere : Store under argon/nitrogen to prevent hydrolysis or oxidation.
  • Low Temperatures : Keep at –20°C to slow racemization.
  • Chiral Stationary Phases : Use HPLC with chiral columns for periodic purity checks.
    Racemization rates increase with temperature, as shown in Arrhenius plots for methoxy exchange .

What are the implications of trigonal bipyramidal intermediates in designing new phosphorus-based reactions?

(Advanced)
TBIs enable stereochemical control. For example:

  • Apicophilicity Trends : Bulky groups (e.g., phenyl) occupy equatorial positions in TBIs, directing nucleophilic attack to apical sites.
  • Pseudorotation Barriers : High barriers (>50 kJ/mol) in this compound prevent ligand rearrangement, ensuring stereospecific outcomes.
    These insights guide catalyst design for asymmetric phosphorylation reactions .

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